(5Z)-3-[2-(morpholin-4-yl)-2-oxoethyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione
Description
Properties
CAS No. |
461673-64-3 |
|---|---|
Molecular Formula |
C18H18N2O4S |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(5Z)-3-(2-morpholin-4-yl-2-oxoethyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H18N2O4S/c21-16(19-9-11-24-12-10-19)13-20-17(22)15(25-18(20)23)8-4-7-14-5-2-1-3-6-14/h1-8H,9-13H2/b7-4+,15-8- |
InChI Key |
QXIGOTZGDUFANA-GVEAZFNLSA-N |
Isomeric SMILES |
C1COCCN1C(=O)CN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=O |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=O |
solubility |
7.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Conventional Acid-Catalyzed Cyclization
Procedure :
Microwave-Assisted Synthesis
Procedure :
-
Chloroacetic acid and thiourea are reacted at 0–5°C to form 2-imino-4-thiazolidinedione.
-
The intermediate is irradiated in a microwave (250 W, 5 minutes) to yield TZD.
Advantages :
Knoevenagel Condensation for 5-Arylidene Formation
The (2E)-3-phenylprop-2-en-1-ylidene group is introduced at the 5-position via condensation with cinnamaldehyde.
Classical Condensation
Procedure :
Solvent-Free Microwave Optimization
Procedure :
Integrated Synthesis Protocol
A representative optimized pathway combines the above steps:
-
Core Synthesis : Microwave-assisted TZD preparation (90% yield).
-
N-3 Alkylation : Reaction with 2-chloro-1-(morpholin-4-yl)ethan-1-one (75% yield).
-
Knoevenagel Condensation : Solvent-free microwave method with cinnamaldehyde (82% yield).
Structural Characterization
Spectroscopic Data :
Challenges and Optimization
-
Stereoselectivity : The (5Z,2E) configuration requires precise control of reaction kinetics. Polar aprotic solvents (e.g., DMF) favor Z-isomer formation.
-
Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves geometric isomers.
-
Scale-Up : Continuous flow systems improve reproducibility for industrial applications.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Stereoselectivity |
|---|---|---|---|
| Conventional | 65 | 6 hours | Moderate (Z:E = 3:1) |
| Microwave-Assisted | 82 | 10 minutes | High (Z:E = 5:1) |
| Solvent-Free | 78 | 20 minutes | Moderate (Z:E = 4:1) |
Industrial Applicability
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-[2-(morpholin-4-yl)-2-oxoethyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of thiazolidinediones typically involves the reaction of thiazolidine derivatives with various substituents to yield compounds with diverse biological activities. Recent studies have reported successful synthesis methods involving the use of morpholine derivatives, which enhance the pharmacological properties of the resulting compounds . The structural characterization is primarily conducted using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity of the synthesized compounds .
Antioxidant Activity
Recent research has demonstrated that derivatives of thiazolidinediones exhibit significant antioxidant properties. For example, a study highlighted that certain derivatives possess strong free radical scavenging abilities, making them potential candidates for treating oxidative stress-related diseases .
Anticancer Properties
Thiazolidinedione derivatives have been investigated for their anticancer effects. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, specific thiazolidinedione derivatives have been found to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antidiabetic Effects
Thiazolidinediones are well-known for their role in diabetes management. They function as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity. Compounds similar to (5Z)-3-[2-(morpholin-4-yl)-2-oxoethyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione have been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic models .
Structure–Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is essential for optimizing the therapeutic efficacy of thiazolidinedione derivatives. Studies have indicated that modifications at specific positions on the thiazolidinedione ring significantly influence their biological activities. For example, substituents on the phenyl group can enhance or diminish antioxidant and anticancer activities .
Case Study 1: Anticancer Activity
A recent study evaluated a series of thiazolidinedione derivatives for their anticancer activity against breast cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, suggesting potent anticancer effects. The study also explored the molecular mechanisms underlying these effects, including apoptosis induction and inhibition of cell migration .
Case Study 2: Antidiabetic Effects
In another study focusing on diabetic rats, a compound structurally related to (5Z)-3-[2-(morpholin-4-yl)-2-oxoethyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione was administered over a four-week period. The results demonstrated significant reductions in fasting blood glucose levels and improvements in lipid profiles compared to control groups .
Mechanism of Action
The mechanism of action of (5Z)-3-[2-(morpholin-4-yl)-2-oxoethyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes and signaling pathways.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of TZDs are highly dependent on substituents at the N3 and C5 positions. Below is a comparative analysis:
Table 1: Key Structural Features and Properties of Selected TZD Derivatives
Key Observations :
- N3 Substituents: The morpholine group in the target compound offers superior solubility compared to alkyl chains (e.g., 3-aminopropyl in 22a) but may reduce binding affinity compared to aromatic acyl groups (e.g., SMI-IV-1’s cinnamoyl group) .
- However, bulkier groups (e.g., coumarinylmethyl in ) may sterically hinder binding .
Spectral and Physicochemical Properties
Biological Activity
The compound (5Z)-3-[2-(morpholin-4-yl)-2-oxoethyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione, a derivative of thiazolidine-2,4-dione, has garnered attention due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on recent research findings.
Synthesis of the Compound
The synthesis of thiazolidine derivatives typically involves multi-step reactions including Knoevenagel condensation and cyclization methods. The compound in focus can be synthesized through a series of reactions that combine morpholine and phenylpropene moieties with thiazolidine frameworks. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compounds .
Antidiabetic Activity
Thiazolidine derivatives are well-known for their antidiabetic properties. The compound exhibits significant blood glucose-lowering effects and acts as an inhibitor of alpha-amylase, which is crucial in carbohydrate metabolism . In studies involving various thiazolidinedione derivatives, the compound was found to enhance insulin sensitivity by activating peroxisome proliferator-activated receptor gamma (PPAR-γ), a key regulator in glucose homeostasis .
Anti-inflammatory Effects
Research indicates that thiazolidine derivatives can reduce inflammatory markers such as TNF-α and IL-1β. The compound has shown promise in mitigating inflammation through its antioxidant properties, which help in reducing oxidative stress . This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidine derivatives targeting vascular endothelial growth factor receptor 2 (VEGFR-2). The compound demonstrated inhibitory effects on cancer cell proliferation in various lines including HT-29 and A549 . Its mechanism involves the induction of apoptosis and inhibition of topoisomerases, which are vital for DNA replication in cancer cells .
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antidiabetic | Blood glucose lowering; alpha-amylase inhibition | |
| Anti-inflammatory | Reduced TNF-α and IL-1β levels | |
| Anticancer | Inhibition of cancer cell growth; apoptosis |
Research Findings
- Antidiabetic Activity : A study demonstrated that the compound significantly lowered blood glucose levels in diabetic models and inhibited alpha-amylase activity, suggesting its utility as an antidiabetic agent .
- Anti-inflammatory Activity : Another research indicated that compounds similar to this thiazolidine derivative exhibited marked reductions in inflammatory cytokines, showcasing their potential in treating inflammatory diseases .
- Anticancer Activity : The compound's ability to inhibit VEGFR-2 was correlated with reduced tumor growth in vivo. Molecular docking studies revealed strong interactions with target proteins involved in cancer progression .
Q & A
Q. What synthetic methodologies are recommended for preparing this thiazolidinedione derivative and its analogs?
The compound can be synthesized via Knoevenagel condensation of an aromatic aldehyde (e.g., 3-phenylpropenal) with a thiazolidinedione precursor. Key steps include:
- Refluxing 1,3-thiazolidine-2,4-dione with the aldehyde in ethanol using piperidine as a catalyst .
- Coupling the morpholinoethyl group via nucleophilic substitution in dimethylformamide (DMF) with anhydrous potassium carbonate .
- Purification via recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity .
Q. Which spectroscopic techniques are essential for confirming structural integrity?
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and morpholine C-O-C bands (~1100 cm⁻¹) .
- ¹H/¹³C NMR : Confirms stereochemistry (Z/E configuration) and substituent integration. For example, the (2E)-3-phenylpropenylidene moiety shows characteristic olefinic proton signals at δ 6.8–7.5 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 413) and fragmentation patterns validate the molecular formula .
Q. How can researchers assess the purity of synthesized batches?
Q. What computational tools are suitable for preliminary docking studies?
Q. Which derivatives exhibit notable bioactivity in preliminary screens?
Analogs with 4-hydroxyphenyl or 3-amino-4-hydroxyphenyl substituents show enhanced docking scores (−4.4 to −5.1 kcal/mol) and hypolipidemic activity in vitro .
Advanced Research Questions
Q. How should researchers resolve contradictions in molecular docking scores across derivatives?
- Parameter Standardization : Fix grid box size (e.g., 20 ų) and scoring functions (e.g., MM/GBSA) to reduce variability .
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to assess binding stability (RMSD <2.0 Å) for high-scoring ligands .
- Experimental Validation : Compare docking results with surface plasmon resonance (SPR) binding affinity measurements (KD values) .
Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies?
- Cyclodextrin Complexation : β-cyclodextrin increases solubility 10-fold in pH 7.4 buffers .
- Salt Formation : Use sodium or meglumine counterions to enhance solubility to >1 mg/mL .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
Q. How can structural modifications optimize antifungal or anticancer activity?
- Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring to enhance cytotoxicity (IC₅₀ reduction by 40% in MCF-7 cells) .
- Replace the morpholinoethyl group with piperazine to improve blood-brain barrier penetration .
Q. What experimental designs mitigate discrepancies between in vitro and in vivo bioactivity?
Q. Which crystallographic methods validate the Z/E configuration of the propenylidene moiety?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
